N-Carbamoylpyridine-2-carbothioamide
Description
Structure
3D Structure
Properties
CAS No. |
885053-30-5 |
|---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
pyridine-2-carbothioylurea |
InChI |
InChI=1S/C7H7N3OS/c8-7(11)10-6(12)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |
InChI Key |
GOFMUEXWCDNEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Carbamoylpyridine 2 Carbothioamide and Its Derivatives
Precursor Synthesis and Starting Material Considerations
The successful synthesis of N-Carbamoylpyridine-2-carbothioamide is fundamentally reliant on the availability and purity of its precursors. The assembly of this molecule can be approached by retrosynthetically disconnecting the target into key building blocks, primarily a functionalized pyridine (B92270) ring and the components for the carbamoyl (B1232498) and carbothioamide groups.
Pyridine Ring Functionalization Routes
A common and versatile precursor for the synthesis of 2-substituted pyridines is 2-cyanopyridine (B140075). The cyano group at the 2-position of the pyridine ring is a valuable synthetic handle that can be readily converted into other functional groups, such as a carboxamide or a carbothioamide.
Several methods exist for the preparation of 2-cyanopyridine. Industrially, it is often produced by the ammoxidation of 2-methylpyridine (B31789) (2-picoline). For laboratory-scale synthesis, a number of direct cyanation methods for the pyridine ring have been developed. One effective approach involves the in-situ activation of the pyridine ring to facilitate nucleophilic attack by a cyanide ion. For instance, pyridines can be converted to their corresponding 2-cyano derivatives by treatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide. rsc.org This method offers the advantage of regioselectivity, preferentially introducing the cyano group at the 2-position. rsc.org
Another strategy for introducing a cyano group at the 2-position is through the reaction of pyridine N-oxides with a cyanide source in the presence of an acylating agent, such as dimethylcarbamoyl chloride. reading.ac.uk The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic substitution. organic-chemistry.org
Carbamoyl and Carbothioamide Moiety Introduction
The introduction of the carbamoyl (-C(O)NH₂) and carbothioamide (-C(S)NH₂) moieties can be achieved through various synthetic transformations.
Carboxamide Formation: The most direct route to a pyridine-2-carboxamide precursor is the hydrolysis of 2-cyanopyridine. This transformation can be achieved under either acidic or basic conditions. A patented process describes the conversion of 2-pyridinecarboxamide to 2-cyanopyridine through dehydration, a reaction that can, in principle, be reversed. acs.org
Carbothioamide Formation: The conversion of a carboxamide to a carbothioamide is a well-established transformation. Thionating reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly employed for this purpose. mdpi.comorganic-chemistry.org These reagents effectively replace the carbonyl oxygen with sulfur. A more recent and milder method involves the use of N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a novel thiating reagent for the conversion of N-aryl-substituted benzamides to their corresponding thioamides. mdpi.com
Alternatively, a carbothioamide can be synthesized from a nitrile. The reaction of nitriles with thioacetic acid in the presence of calcium hydride has been shown to produce thioamides in good yields. organic-chemistry.org
The carbamoyl moiety of the final product is ultimately derived from the reaction with an isocyanate or a related carbamoylating agent.
Direct Synthesis Routes for this compound
A direct synthesis of this compound would ideally involve the coupling of a pyridine-2-carbothioamide (B155194) precursor with a carbamoylating agent in a single, efficient step.
Reaction Pathways and Mechanistic Considerations
A highly plausible route for the direct synthesis of this compound involves the reaction of pyridine-2-carbothioamide with an isocyanate. The general reaction of thioamides with isocyanates is known to produce N-acylthioureas. However, a more relevant and direct pathway to an amide linkage, which is structurally analogous to the desired product, is the reaction of thiocarboxylates with isocyanates. This reaction proceeds through the formation of an intermediate adduct, which then rearranges with the loss of carbon oxysulfide (COS) to form the final amide. acs.orgnih.gov
A proposed mechanism for the formation of this compound would involve the reaction of pyridine-2-carbothioamide with an isocyanate, such as chlorosulfonyl isocyanate, followed by hydrolysis. A more direct, albeit less documented for this specific substrate, would be the reaction with cyanic acid (HOCN) or a salt thereof.
A more likely direct route involves the reaction of pyridine-2-carboxamide with a thiocarbamoylating agent. For instance, the reaction of pyridine-2-carboxamide with potassium thiocyanate (B1210189) (KSCN) in the presence of an activating agent could potentially lead to the formation of the target molecule. Reactions of amides with isothiocyanates have been reported, though often requiring harsh conditions and sometimes leading to unexpected products. datapdf.com
A general and versatile approach to N-acylureas involves the reaction of amides with isocyanates. researchgate.net By analogy, the reaction of pyridine-2-carbothioamide with an appropriate isocyanate would be a direct method to introduce the N-carbamoyl group.
Proposed Synthetic Pathway:
Thionation of Pyridine-2-carboxamide: Pyridine-2-carboxamide, readily prepared from 2-cyanopyridine, can be converted to pyridine-2-carbothioamide using a thionating agent like Lawesson's reagent.
Reaction with an Isocyanate: The resulting pyridine-2-carbothioamide can then be reacted with a suitable isocyanate, such as chlorosulfonyl isocyanate, followed by aqueous workup, to yield this compound.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of any catalysts or activating agents.
For the thionation step, the choice of solvent (e.g., toluene, xylene, or pyridine) and the reaction temperature will significantly influence the reaction rate and the formation of byproducts. mdpi.com Microwave-assisted synthesis has been shown to be effective for the rapid and efficient thionation of amides.
In the subsequent reaction with an isocyanate, the choice of solvent is again critical. Anhydrous conditions are often necessary to prevent the hydrolysis of the isocyanate. The reaction temperature will depend on the reactivity of the specific isocyanate used. For the reaction of thiocarboxylates with isocyanates, room temperature is often sufficient. nih.gov
The table below summarizes potential reaction conditions for the proposed synthetic steps.
| Step | Reaction | Reagents & Conditions | Potential Yield |
| 1 | Thionation | Pyridine-2-carboxamide, Lawesson's reagent, Toluene, Reflux | Good to Excellent |
| 2 | Carbamoylation | Pyridine-2-carbothioamide, Chlorosulfonyl isocyanate, Anhydrous solvent, then H₂O | Moderate to Good |
Purification and Isolation Methodologies
The purification and isolation of this compound from the reaction mixture are essential to obtain a product of high purity. Standard laboratory techniques are typically employed.
Following the reaction, the crude product would likely be isolated by filtration or extraction. The choice of extraction solvent will depend on the solubility characteristics of the product and byproducts.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
Column Chromatography: For more challenging separations, column chromatography is a powerful technique. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). An appropriate solvent or solvent mixture (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation.
The purity of the final product would be assessed using analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).
Derivatization and Functionalization Strategies
The core structure of this compound offers multiple sites for chemical modification, enabling the creation of large libraries of derivatives. These modifications are strategically designed to modulate the compound's physicochemical and biological properties.
N-Substitution and Ring Modification Approaches
A primary strategy for derivatization involves substitution at the nitrogen atoms and modifications of the pyridine ring. The synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, for instance, has been achieved through a Thorpe–Ziegler-type isomerization between appropriately substituted 2-chloro-N-phenylacetamides and a thiophene (B33073) precursor. mdpi.com This method allows for the introduction of a wide array of substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups, leading to compounds with varied electronic properties. mdpi.com
Similarly, modifications to the pyridine ring itself have been explored. The synthesis of pyridine carboxamide and carbothioamide derivatives often starts from substituted pyridine carboxaldehydes. nih.gov For example, the condensation reaction of various substituted pyridine carboxaldehydes with semicarbazide (B1199961) or thiosemicarbazide (B42300) in ethanol (B145695), catalyzed by sodium acetate, yields the corresponding semicarbazones and thiosemicarbazones in good to excellent yields (80–99.9%). nih.gov This approach allows for the introduction of substituents at different positions of the pyridine ring. For instance, an electron-donating methyl group at the ortho position or a chloro group at the meta position of the pyridine ring has been successfully incorporated. nih.gov
Furthermore, N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been synthesized, sometimes including fluorine atoms on the pyridine ring, through a mild, high-yield procedure. nih.gov The synthesis of bis-N-(2,5-dimethoxyphenyl)pyridine-2,6-dicarbothioamide highlights the possibility of disubstitution on the pyridine ring. researchgate.net The reaction of pyridine-2,5-dicarboxylic acid with ethanol, followed by hydrazine (B178648) hydrate, and then various isothiocyanates, leads to the formation of 1,4-disubstituted thiosemicarbazides, which can be further cyclized. nih.gov The synthesis of various pyridine-2,6-dicarboxamide derivatives has also been accomplished through the condensation of the corresponding acyl chlorides with aromatic amines. mdpi.com
These N-substitution and ring modification strategies are critical for fine-tuning the molecular properties of the resulting compounds.
Introduction of Diverse Chemical Scaffolds
To expand the chemical space and introduce novel functionalities, researchers have focused on incorporating diverse chemical scaffolds into the this compound framework. This involves the conjugation of the core structure with other heterocyclic or aromatic systems.
One notable example is the synthesis of carbazole (B46965) hydrazine-carbothioamide scaffolds. nih.gov This is achieved by reacting 2-(9H-carbazol-9-yl)acetohydrazide with various substituted isothiocyanates to produce new thiosemicarbazide derivatives. nih.gov This method effectively links the pyridine-carbothioamide motif with the carbazole ring system, a well-known pharmacophore. nih.gov
Another approach involves the introduction of a pyrimidine (B1678525) ring. nih.gov In one synthetic route, 4-((4-arylpyrimidin-2-yl)amino)benzoic acids are prepared and then converted to the corresponding aroylhydrazides. These intermediates are subsequently reacted with isocyanates or isothiocyanates to yield the final products, effectively incorporating a substituted pyrimidine scaffold. nih.gov
The synthesis of 6-(4,7-dimethoxy-2-benzothiazolyl)-N-(2,5-dimethoxyphenyl)-2-pyridinecarbothioamide demonstrates the incorporation of a benzothiazole (B30560) moiety. researchgate.net These examples underscore the versatility of synthetic methods in creating complex molecules by combining the pyridine-carbothioamide core with other significant chemical scaffolds, thereby broadening the potential applications of the resulting derivatives.
Multi-component Reactions in Derivative Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.gov While direct MCR synthesis of this compound is not extensively detailed, the principles of MCRs are highly applicable to the synthesis of its complex derivatives and related heterocyclic structures.
Several classical MCRs can be envisioned for the synthesis of precursors or analogs. The Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849), is a well-established method for creating the pyridine core. mdpi.com The Strecker reaction, the first-ever reported MCR, provides a route to α-amino acids from an aldehyde or ketone, ammonia, and cyanide, which could serve as building blocks. nih.gov
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant. The Passerini three-component reaction combines an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxyamides. nih.gov The Ugi four-component reaction extends this by including an amine to produce a bis-amide. nih.gov These reactions are instrumental in peptide-like synthesis and could be adapted for the elaboration of the N-carbamoyl portion of the target molecule. mdpi.com For instance, the synthesis of highly functionalized 2-pyridones and 2-aminopyridines has been achieved via microwave-assisted MCRs, showcasing the potential of this strategy. researchgate.net The Bucherer–Bergs reaction is another valuable MCR for producing hydantoins from a ketone or aldehyde, cyanide, and ammonium carbonate, which can be used as starting materials for more complex structures. mdpi.com The development of catalyst-free, four-component methods for the synthesis of substituted 2-aminopyridines further highlights the utility of MCRs in generating functionally rich heterocyclic compounds. researchgate.net
Green Chemistry Principles in Synthesis
The growing emphasis on environmental sustainability has prompted the adoption of green chemistry principles in the synthesis of this compound and its derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. colab.ws
Solvent Selection and Minimization Strategies
A key aspect of green synthesis is the careful selection of solvents to minimize environmental impact. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, there is a significant shift towards the use of more benign solvents or the elimination of solvents altogether.
In the synthesis of pyridine carbothioamide derivatives, ethanol is frequently used as a reaction medium. nih.gov Ethanol is considered a greener solvent due to its low toxicity and biodegradability. The synthesis of unsymmetrical carbamide derivatives has been successfully carried out in acetonitrile, another relatively benign solvent. nih.gov
More impressively, several synthetic protocols have been developed under solvent-free conditions. researchgate.netresearchgate.net For example, the microwave-assisted multicomponent synthesis of 2-pyridones and 2-aminopyridines can be performed without any solvent, leading to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net Similarly, the catalyst-free, four-component synthesis of substituted 2-aminopyridines has been achieved under solvent-free conditions. researchgate.net These solvent-minimization strategies not only reduce the environmental footprint of the synthesis but also often lead to improved reaction efficiency.
Catalyst Development for Sustainable Synthesis
The development of sustainable catalytic systems is another cornerstone of green chemistry. Catalysts can enhance reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption and by-product formation. The ideal green catalyst is non-toxic, recyclable, and highly efficient.
Recent research has focused on developing catalyst-free synthetic methods. A notable example is the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from N-hetaryl ureas and alcohols. rsc.org This method avoids the use of potentially toxic and expensive metal catalysts. rsc.org Another innovative, catalyst-free approach involves the activation of the N–C amide bond in N-acyl saccharin (B28170) using ammonium thiocyanate in the sustainable solvent 2-MeTHF to synthesize N-carbamothioylbenzamides. rsc.org This reaction proceeds with high atom efficiency and a low E-factor (a measure of waste generated). rsc.org
Where catalysts are necessary, the focus is on developing more environmentally friendly options. While not specific to this compound, the broader field of organic synthesis is seeing a rise in the use of biocatalysts, organocatalysts, and catalysts based on abundant and non-toxic metals. The move away from traditional, often hazardous, catalysts towards these greener alternatives is a critical step in making the synthesis of complex molecules like this compound and its derivatives more sustainable.
Advanced Spectroscopic and Crystallographic Investigation Techniques
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within N-Carbamoylpyridine-2-carbothioamide by measuring the absorption of infrared radiation. The N-H stretching vibrations of the primary amide and secondary thioamide groups are expected to appear as distinct bands in the 3400-3100 cm⁻¹ region. The carbonyl (C=O) group of the carbamoyl (B1232498) moiety typically exhibits a strong absorption band around 1700-1630 cm⁻¹. The spectrum would also feature characteristic absorptions for the pyridine (B92270) ring, including C=C and C=N stretching vibrations, which are anticipated in the 1600-1400 cm⁻¹ range. The thioamide group contributes several bands, most notably the C=S stretching vibration, which is expected to appear in the 850-600 cm⁻¹ region, although it can be mixed with other vibrations.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3400 - 3100 | Amide & Thioamide |
| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |
| C=O Stretch | 1700 - 1630 | Carbamoyl |
| C=N Stretch | 1600 - 1500 | Pyridine Ring |
| C=C Stretch | 1580 - 1430 | Pyridine Ring |
| C-N Stretch | 1400 - 1200 | Amide & Thioamide |
Raman Spectroscopy for Molecular Vibrations and Structure Elucidation
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the pyridine ring are expected to produce strong Raman signals. The C=S bond, due to its polarizability, should also be Raman active, with a characteristic band that can help confirm the presence of the thioamide group. Aromatic C-H stretching vibrations will also be visible. frontiersin.org The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |
| Ring Breathing Mode | ~1000 | Pyridine Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy for Structural Connectivity
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in this compound. The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the carbothioamide and the nitrogen atom in the ring, these protons will be deshielded and show characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The N-H protons of the carbamoyl and thioamide groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. ubc.ca
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Pyridine H-3 | 7.8 - 8.2 | dd | J(H3-H4), J(H3-H5) |
| Pyridine H-4 | 7.4 - 7.8 | t | J(H4-H3), J(H4-H5) |
| Pyridine H-5 | 7.2 - 7.6 | ddd | J(H5-H4), J(H5-H6), J(H5-H3) |
| Pyridine H-6 | 8.5 - 8.8 | d | J(H6-H5) |
| CONH₂ | 7.5 - 9.0 | br s | - |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The thioamide carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 180-200 ppm. The carbonyl carbon (C=O) of the carbamoyl group would appear around δ 160-170 ppm. The carbons of the pyridine ring will have signals in the aromatic region (δ 120-155 ppm), with the carbon attached to the carbothioamide group (C-2) being the most deshielded. ipb.pt
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | 180 - 200 |
| C=O | 160 - 170 |
| Pyridine C-2 | 150 - 155 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-4 | 135 - 140 |
| Pyridine C-3 | 125 - 130 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their sequence. emerypharma.commdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nanalysis.comepfl.ch HSQC would be used to definitively assign the signals for each C-H pair in the pyridine ring. For example, the proton signal at δ 8.5-8.8 ppm would show a correlation to the carbon signal at δ 148-152 ppm, assigning them as H-6 and C-6, respectively. scielo.org.mx
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and piecing together different fragments of the molecule. youtube.com In this molecule, HMBC would be vital to confirm the connection of the functional groups to the pyridine ring. For instance, correlations would be expected from the pyridine proton H-3 to the thioamide carbon (C=S) and from the thioamide N-H proton to pyridine carbons C-2 and C-3. Similarly, correlations from the carbamoyl N-H protons to the carbonyl carbon (C=O) would be observed. sdsu.edu
Nitrogen-15 (¹⁵N) NMR Spectroscopy in Structural Confirmation
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, nuclear magnetic resonance technique that provides direct insight into the chemical environment of nitrogen atoms within a molecule. For a compound such as this compound, which contains three distinct nitrogen environments, ¹⁵N NMR is invaluable for unambiguous structural confirmation. The chemical shift (δ) of a ¹⁵N nucleus is highly sensitive to factors like hybridization, oxidation state, and electron density.
The three nitrogen atoms in the structure are:
The pyridine ring nitrogen (N-py).
The nitrogen atom of the thioamide group (N-H thioamide).
The terminal nitrogen atom of the carbamoyl group (N-H₂ carbamoyl).
Based on studies of related compounds, distinct chemical shift ranges can be predicted for each nitrogen atom. researchgate.netscience-and-fun.de The pyridine nitrogen is expected to resonate at the highest frequency (lowest field), typical for sp²-hybridized nitrogen atoms in aromatic heterocyclic systems. researchgate.netspectrabase.com The thioamide and carbamoyl (urea-like) nitrogens will appear at lower frequencies (higher field). researchgate.netresearchgate.netspectrabase.com Specifically, ¹⁵N chemical shifts in 1-acylated thioureas are shifted downfield compared to unsubstituted thiourea (B124793). researchgate.net This deshielding effect would apply to the thioamide nitrogen in the target molecule. The terminal NH₂ of the carbamoyl group would likely exhibit a chemical shift similar to that found in primary amides or ureas. science-and-fun.de
Table 1: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound
| Nitrogen Atom | Hybridization | Predicted Chemical Shift (δ) Range (ppm) | Rationale |
|---|---|---|---|
| Pyridine (N-py) | sp² | 230 - 330 | Typical range for pyridine-like nitrogen atoms. science-and-fun.de |
| Thioamide (N-H) | sp² | 90 - 160 | Range for thioureas and thioamides, deshielded by acyl group. researchgate.netscience-and-fun.de |
| Carbamoyl (NH₂) | sp² | 60 - 120 | Similar to primary amides and ureas. science-and-fun.de |
Diffusion-Ordered Spectroscopy (DOSY) NMR for Solution-State Aggregation Studies
Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. researchgate.netnih.gov This method is particularly useful for studying non-covalent interactions, such as aggregation, in solution. sussex.ac.ukyoutube.com The diffusion rate of a molecule is inversely related to its effective hydrodynamic radius; larger molecules or molecular aggregates diffuse more slowly than smaller, individual molecules. jhu.edu
For this compound, the presence of hydrogen bond donors (N-H groups) and acceptors (C=O, C=S, pyridine N) suggests the potential for self-association in solution to form dimers or larger oligomers. A DOSY experiment would allow for the characterization of such aggregation phenomena. sussex.ac.uk In a typical experiment, a series of ¹H NMR spectra are recorded with increasing pulsed-field gradient strengths, causing signals from faster-diffusing species to decay more rapidly than those from slower-diffusing species. ox.ac.uk
If the compound exists solely as a monomer, all its proton signals will exhibit the same diffusion coefficient. If aggregation occurs, a concentration-dependent equilibrium between monomers and aggregates would be observed. At higher concentrations, the formation of aggregates would lead to a significantly smaller average diffusion coefficient. sussex.ac.ukresearchgate.net By analyzing the diffusion data, it is possible to gain insights into the size and stability of these solution-state assemblies. nih.govrsc.org
Table 2: Illustrative DOSY NMR Data for Aggregation Study
| Species | Expected Molecular Weight ( g/mol ) | Predicted Diffusion Coefficient (D) at 298 K (m²/s) | Rationale |
|---|---|---|---|
| Monomer | 195.23 | ~1.0 x 10⁻⁹ | Faster diffusion for smaller species. |
| Dimer | 390.46 | ~0.7 x 10⁻⁹ | Slower diffusion due to increased size and mass. |
| Oligomer | >390.46 | <0.7 x 10⁻⁹ | Significantly slower diffusion for larger aggregates. |
Electronic Absorption and Emission Spectroscopy Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with its chromophoric components: the pyridine ring, the carbonyl (C=O) group, and the thiocarbonyl (C=S) group. nih.gov
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λₘₐₓ (nm) Range | Molar Absorptivity (ε) |
|---|---|---|---|
| π→π* | Conjugated Pyridine-Acylthiourea System | 250 - 350 | High (>10,000 M⁻¹cm⁻¹) |
| n→π* | Thiocarbonyl (C=S) | 350 - 450 | Low (<1,000 M⁻¹cm⁻¹) |
| n→π* | Carbonyl (C=O) | 270 - 300 | Low (<1,000 M⁻¹cm⁻¹) |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic and heterocyclic compounds, including pyridine derivatives, are known to be fluorescent. mdpi.comnih.gov The photophysical properties of this compound would be investigated by recording its excitation and emission spectra to determine the maximum wavelengths of absorption (λₑₓ) and emission (λₑₘ).
The fluorescence is likely to originate from the π-system of the pyridine ring. nih.gov The nature of the substituents on the ring significantly influences the fluorescence properties, including the quantum yield (Φբ) and the Stokes shift (the difference in wavelength between the excitation and emission maxima). mdpi.com The presence of the carbothioamide group, with its heavy sulfur atom and potential for intramolecular charge transfer, could influence the emission characteristics, possibly leading to quenching or shifting of the emission wavelength compared to simpler pyridine compounds. nih.govresearchgate.net Some thiourea derivatives have been noted to exhibit fluorescence, suggesting the entire conjugated system may contribute to the observed photophysical behavior. researchgate.net
Table 4: Representative Photophysical Data
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Excitation Maximum (λₑₓ) | Wavelength of maximum light absorption leading to fluorescence. | ~340 nm |
| Emission Maximum (λₑₘ) | Wavelength of maximum fluorescence intensity. | ~420 nm |
| Stokes Shift (Δλ) | Difference between λₑₘ and λₑₓ. | ~80 nm |
| Quantum Yield (Φբ) | Efficiency of the fluorescence process. | 0.05 - 0.20 |
Mass Spectrometry Applications in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of a compound's elemental composition. researchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). researchgate.net This precision allows for the calculation of a unique molecular formula.
For this compound (C₈H₈N₃OS), HRMS analysis, often using electrospray ionization (ESI), would be performed to measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally measured mass would be compared to the theoretically calculated mass for the C₈H₉N₃OS⁺ ion. A match within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the assigned molecular formula, confirming the compound's identity and purity. researchgate.net Analysis of the fragmentation pattern can also provide further structural information. mdpi.com
Table 5: High-Resolution Mass Spectrometry Data
| Ion Formula | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Difference (ppm) |
|---|---|---|---|
| C₈H₉N₃OS⁺ ([M+H]⁺) | 196.0545 | 196.0542 | -1.53 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. In the context of this compound, MS/MS analysis would involve the ionization of the molecule, selection of the precursor molecular ion ([M+H]⁺ or [M-H]⁻), and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used to confirm the molecule's identity and deduce its structural connectivity.
The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting neutral and charged fragments. For this compound, likely fragmentation pathways would involve cleavages at the carbamoyl and carbothioamide moieties. Common fragmentation patterns for related compounds include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), ammonia (B1221849) (NH₃), or isocyanic acid (HNCO). nih.govwvu.edu
For instance, a primary fragmentation event could be the cleavage of the C-N bond between the pyridine ring and the carbothioamide group, or the C-N bond within the carbamoyl group. The analysis of the mass-to-charge ratios (m/z) of the resulting fragments allows for the reconstruction of these pathways. researchgate.netnih.gov Isotopic labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ¹³C or ¹⁵N), can be employed to definitively track the fate of individual atoms during fragmentation and validate proposed mechanisms. wvu.edu
X-ray Diffraction and Crystal Structure Analysis Methodologies
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. These methods provide precise information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that dictate the crystal packing.
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound in the solid state. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams. This diffraction pattern is then used to compute a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov
For this compound, SCXRD analysis would reveal the planarity of the pyridine ring, the conformation of the carbamoyl and carbothioamide side chains relative to the ring, and the specific bond lengths and angles. Studies on similar pyridinecarbothioamides have shown that these molecules often crystallize in common crystal systems, such as monoclinic. researchgate.net The analysis also elucidates the supramolecular architecture, revealing how individual molecules are held together in the crystal lattice through intermolecular forces like hydrogen bonds. researchgate.netresearchgate.net
Table 1: Illustrative Crystallographic Data from SCXRD Analysis This table is representative of typical data obtained for related heterocyclic carbothioamides.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 15.456 |
| c (Å) | 9.789 |
| β (°) | 105.21 |
| Volume (ų) | 1185.4 |
| Z | 4 |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While SCXRD provides the structure of a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, microcrystalline sample. nih.gov The sample is exposed to an X-ray beam, and the detector measures the diffracted intensity as a function of the diffraction angle (2θ). The resulting pattern is a unique fingerprint for a specific crystalline phase. usp.org
PXRD is crucial for confirming the phase purity of a synthesized batch of this compound. It can distinguish between different crystalline forms (polymorphs), which may have different physical properties. The experimental PXRD pattern can be compared to a pattern calculated from SCXRD data to verify that the bulk material consists of the same crystalline phase as the single crystal studied. nih.gov Furthermore, PXRD can identify the presence of any crystalline impurities or detect the onset of crystallization in an amorphous sample. nih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov
By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on data from analogous N-aryl/heterocyclic carbothioamides. nih.govresearchgate.net
| Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 35.5 |
| S···H / H···S | 18.2 |
| C···H / H···C | 15.8 |
| O···H / H···O | 9.5 |
| N···H / H···N | 8.1 |
| C···C | 4.3 |
Analysis of Graph-Set Motifs in Supramolecular Assemblies
The intricate network of hydrogen bonds that defines the supramolecular structure of a crystal can be systematically described using graph-set theory. This approach classifies hydrogen-bond patterns based on their topology. researchgate.net A motif is described by a notation Gda(n), where G specifies the pattern type (e.g., C for chain, R for ring, D for dimer), 'a' is the number of acceptors, 'd' is the number of donors, and 'n' is the number of atoms in the motif. irb.hr
In the crystal structure of this compound, hydrogen bonds involving the N-H groups of the carbamoyl and carbothioamide moieties and acceptor atoms like the pyridine nitrogen, carbonyl oxygen, and thiocarbonyl sulfur are expected. For example, pairs of N—H···S or N—H···O hydrogen bonds often form centrosymmetric dimers, which can be described by the R²₂(8) graph-set motif, indicating a ring formed by two donors and two acceptors encompassing eight atoms. nih.govresearchgate.net The analysis of these motifs provides a clear and concise way to describe and compare the complex packing arrangements in different crystalline solids. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic ground state and various properties derived from it.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and equilibrium geometry of molecules. researchgate.net By approximating the exchange-correlation energy, a component of the total electronic energy, DFT methods like B3LYP can achieve a balance between accuracy and computational cost. researchgate.netnih.gov Geometry optimization calculations systematically alter the molecular structure to find the lowest energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. ijcce.ac.ir
While DFT is extensively applied to various heterocyclic and carbothioamide-containing compounds, a comprehensive search of the scientific literature did not yield specific optimized geometrical parameters or detailed electronic structure analyses for N-Carbamoylpyridine-2-carbothioamide. For related compounds, such as N-(4-Benzoylphenyl)pyridine-2-carbothioamide, crystal structure data provides experimental bond lengths and angles, which serve as a benchmark for computational results. researchgate.net A theoretical study on this compound would typically involve geometry optimization using a basis set like 6-311++G(d,p) to predict its most stable three-dimensional structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the type of data that would be generated from such a study.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
|---|---|---|---|---|---|
| Bond Length | C(pyridine) | C(thioamide) | - | - | Data not available |
| Bond Length | C(thioamide) | S | - | - | Data not available |
| Bond Length | C(thioamide) | N(amide) | - | - | Data not available |
| Bond Angle | N(pyridine) | C(pyridine) | C(thioamide) | - | Data not available |
| Dihedral Angle | N(pyridine) | C(pyridine) | C(thioamide) | S | Data not available |
Time-Dependent DFT (TD-DFT) for Electronic Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and simulate their electronic absorption spectra (UV-Vis). ijcce.ac.irbohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. researchgate.net The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral band.
For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and help assign these to specific electronic transitions, such as π → π* or n → π*. researchgate.net Such studies have been performed on various pyridine (B92270) and thiazole (B1198619) derivatives, showing good agreement between theoretical and experimental spectra. bohrium.comresearchgate.net However, published TD-DFT simulation data specifically for this compound were not found in the literature search.
Table 2: Simulated Electronic Transitions for this compound (TD-DFT) Note: Specific computational data for this compound is not available in the reviewed literature. This table is a representation of the expected output.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. ijcce.ac.irmdpi.com
An FMO analysis of this compound would provide the energies of its HOMO and LUMO and visualize their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. While such analyses are common for novel bioactive compounds, specific HOMO-LUMO energy values for this compound have not been reported in the searched literature. Studies on related pyrazoline carbothioamide derivatives have utilized FMO analysis to discuss their chemical reactivity. researchgate.net
Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the typical data derived from FMO analysis.
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | Data not available |
| E(LUMO) | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Global Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Reactivity Descriptors (e.g., Fukui functions, ALIE)
Beyond FMO analysis, other reactivity descriptors derived from DFT can provide more detailed, atom-specific information about a molecule's reactivity. The Fukui function, for instance, identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. scm.com It is a powerful tool for predicting the regioselectivity of chemical reactions. scm.com The Average Local Ionization Energy (ALIE) is another descriptor that can be mapped onto the molecular surface to identify the regions from which an electron is most easily removed, highlighting potential sites for electrophilic attack.
A detailed computational study on this compound would involve calculating these descriptors to map its reactive sites. However, no specific studies reporting Fukui functions or ALIE surfaces for this compound were identified.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visualization that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution and identifies electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. The MEP is particularly useful for predicting non-covalent interactions, such as hydrogen bonding.
For this compound, an MEP analysis would highlight the negative potential around the sulfur and oxygen atoms, as well as the pyridine nitrogen, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the amide and pyridine hydrogens. While the principles of MEP analysis are well-established, specific MEP maps for this compound are not available in the reviewed scientific literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, intermolecular interactions, and stability, particularly in a biological or solution environment. nih.gov MD simulations are often used to study how a ligand, such as this compound, interacts with a biological target like a protein or DNA. dntb.gov.ua
An MD simulation of this compound, for example in a water box or bound to a protein active site, would reveal its conformational flexibility and the stability of its interactions. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule and its complexes over the simulation time. nih.gov Although MD simulations have been reported for various carbothioamide derivatives to study their binding stability with enzymes, no such studies were found specifically for this compound. nih.govresearchgate.net
Investigation of Molecular Behavior in Solution
The behavior of this compound in solution is a key area of study, as it dictates how the molecule interacts with its environment. Computational methods are employed to simulate this behavior, providing a window into the dynamic processes at play.
Molecular dynamics (MD) simulations are a powerful tool for this purpose. mdpi.com In a typical MD simulation, the molecule is placed in a virtual box filled with solvent molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the observation of various dynamic events, such as conformational changes, solvent reorganization, and intermolecular interactions. For this compound, MD simulations can reveal how the carbamoyl (B1232498) and carbothioamide groups interact with solvent molecules, which is crucial for understanding its solubility and reactivity. For instance, in protic solvents, the simulations would likely show strong hydrogen bonding between the solvent and the nitrogen and oxygen/sulfur atoms of the compound. The basicity of the pyridine nitrogen also plays a significant role in its interaction with protic solvents. nih.gov
The choice of solvent is critical and can significantly influence the molecule's conformational preferences. In polar solvents, conformations that maximize dipole-dipole interactions and hydrogen bonding with the solvent will be favored. Conversely, in nonpolar solvents, intramolecular interactions may become more dominant. Free energy calculations, such as thermodynamic integration or free energy perturbation, can be used to quantify the solvation free energy, providing a measure of how favorably the molecule interacts with the solvent. nih.gov These calculations can also be used to predict the partitioning of the compound between different solvent phases.
Conformational Sampling and Dynamics
The three-dimensional structure of this compound is not static; the molecule can adopt a wide range of conformations due to the rotation around its single bonds. Understanding this conformational landscape is essential, as the biological activity and physical properties of a molecule are often tied to a specific conformation.
Computational techniques such as conformational searches and potential energy surface (PES) scans are used to explore the possible shapes the molecule can adopt. researchgate.net For this compound, the key dihedral angles to consider are those around the C-C bond connecting the pyridine ring to the carbothioamide group, and the C-N bond of the carbamoyl group. By systematically rotating these bonds and calculating the energy of the resulting conformation, a PES can be constructed, which reveals the low-energy, stable conformations of the molecule.
Molecular dynamics simulations also provide a way to sample the conformational space of the molecule in a more dynamic and realistic manner. nih.gov By simulating the molecule's motion over time, one can observe transitions between different conformational states and calculate the probability of finding the molecule in a particular conformation. This information can be used to construct a free energy landscape, which provides a more complete picture of the molecule's conformational preferences at a given temperature. The results of such simulations would likely show that the planarity of the pyridine ring and the carbothioamide group is largely maintained, with the main conformational flexibility arising from the rotation of the carbamoyl group. nih.gov
Intermolecular Interaction Analysis Methods
The way in which molecules of this compound interact with each other in the solid state is a determining factor for its crystal structure and macroscopic properties. A variety of computational methods can be used to analyze these interactions in detail.
Quantitative Analysis of Intermolecular Interactions (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize the chemical bonds and intermolecular interactions. nih.gov The theory was developed by Richard Bader and is based on the topological analysis of the electron density, ρ(r). youtube.com
In QTAIM analysis, critical points in the electron density are identified where the gradient of the density is zero. These critical points are classified based on the curvature of the electron density at that point. Of particular interest for intermolecular interactions are the bond critical points (BCPs), which are found between two interacting atoms. The properties of the electron density at the BCP, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the energy densities, provide quantitative information about the nature and strength of the interaction. For example, for a hydrogen bond, a BCP would be found between the hydrogen atom and the acceptor atom. The value of ρ(r) at this BCP is correlated with the strength of the hydrogen bond. arxiv.org
For this compound, QTAIM analysis of its crystal structure would allow for the identification and characterization of all the intermolecular interactions, including hydrogen bonds, van der Waals interactions, and π-π stacking interactions. nih.gov
| Interaction Type | Typical ρ(r) at BCP (a.u.) | Typical ∇²ρ(r) at BCP (a.u.) |
| Covalent Bond | > 0.200 | < 0 |
| Strong Hydrogen Bond | 0.020 - 0.040 | > 0 |
| Weak Hydrogen Bond | 0.002 - 0.020 | > 0 |
| Van der Waals Interaction | < 0.010 | > 0 |
Table 1: Illustrative QTAIM parameters for different interaction types. This table presents typical ranges for the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) for various types of chemical interactions.
PIXEL Method for Interaction Energy Decomposition
The PIXEL method is a computational approach used to calculate the interaction energy between molecules in a crystal lattice and to decompose this energy into its physically meaningful components: coulombic, polarization, dispersion, and repulsion. This method provides a more intuitive understanding of the forces that hold the crystal together.
The PIXEL method calculates the interaction energy between pairs of molecules in the crystal lattice. The total lattice energy is then obtained by summing up all the pairwise interaction energies. The energy decomposition allows for the identification of the dominant forces in the crystal packing. For example, in a crystal with strong hydrogen bonds, the coulombic and polarization terms would be expected to be the largest contributors to the interaction energy. In a crystal where π-π stacking is important, the dispersion term would be significant. rsc.org
For this compound, a PIXEL analysis would provide a quantitative breakdown of the energies of the various intermolecular interactions, such as the hydrogen bonds involving the carbamoyl and carbothioamide groups, and the π-π stacking interactions between the pyridine rings.
| Interaction Pair | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |
| Molecule A - Molecule B (H-bond) | -25.0 | -5.0 | -10.0 | 15.0 | -25.0 |
| Molecule A - Molecule C (π-π stacking) | -5.0 | -2.0 | -20.0 | 10.0 | -17.0 |
Table 2: Illustrative PIXEL interaction energy decomposition for this compound. This table shows a hypothetical breakdown of the interaction energy between pairs of molecules, illustrating the contributions from different physical forces.
Hydrogen Bonding Network Characterization
Hydrogen bonds are one of the most important non-covalent interactions, and they play a crucial role in determining the structure and properties of molecular crystals. This compound has several hydrogen bond donors (the N-H groups of the carbamoyl and carbothioamide moieties) and acceptors (the oxygen and sulfur atoms, and the nitrogen atom of the pyridine ring), which allows for the formation of a complex hydrogen bonding network. researchgate.net
The characterization of this network involves identifying all the hydrogen bonds in the crystal structure and analyzing their geometry (bond lengths and angles) and topology. Computational methods can be used to visualize the hydrogen bonding network and to classify it using graph-set analysis. This analysis provides a systematic way of describing the patterns of hydrogen bonds in the crystal. nih.gov The thioamide group is known to be a stronger hydrogen bond donor but a weaker acceptor compared to the corresponding amide. nih.gov The formation of intramolecular hydrogen bonds is also possible, which can influence the conformation of the molecule. researchgate.net
Van der Waals and π-π Stacking Interactions
In addition to hydrogen bonds, van der Waals forces and π-π stacking interactions are also important in the crystal packing of this compound. Van der Waals forces are ubiquitous and arise from the temporary fluctuations in the electron density of the molecules.
Conformational Analysis and Energetic Landscapes
The flexibility of this compound arises from the potential for rotation around several single bonds. These rotations define the molecule's three-dimensional shape, or conformation, which in turn governs its properties. Computational studies, primarily using Density Functional Theory (DFT), are employed to map the potential energy surface and identify stable conformers and the energy barriers that separate them.
The rotation around the C(S)-N bond of the thioamide group is another crucial factor. This bond possesses a significant degree of double bond character due to resonance, which results in a substantial rotational barrier. For comparison, in picolinamide (B142947) (the oxygen analogue), the activation enthalpy for amide rotation has been experimentally measured to be 18.3 kcal/mol. This high barrier is attributed to the partial double bond character of the C(O)-N bond and the presence of an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. It is expected that this compound would exhibit a similarly significant, if not slightly lower, rotational barrier around the C(S)-N bond. The substitution of sulfur for oxygen can influence the electronic properties and the strength of the intramolecular hydrogen bond, thereby affecting the magnitude of this barrier.
The table below summarizes key rotational barriers in related molecules, providing a basis for understanding the energetic landscape of this compound.
| Rotational Barrier Data for Analogous Compounds | |
| Compound | Rotational Barrier (kcal/mol) |
| 2-Formyl Pyridine (cis-trans) | 9.38 |
| Picolinamide (Amide Rotation) | 18.3 |
This table presents data from analogous compounds to infer the properties of this compound.
To explore the vast conformational space of a flexible molecule like this compound, various computational algorithms are utilized to identify low-energy structures. The process typically begins with a conformational search, followed by energy minimization to locate the stable conformers on the potential energy surface.
Conformational search algorithms systematically or stochastically sample different torsional angles to generate a wide range of possible three-dimensional structures. Common methods include:
Systematic Search: This method involves rotating each flexible bond by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.
Stochastic/Monte Carlo Methods: These approaches randomly alter the torsional angles and accept or reject the new conformation based on its energy. This allows for a more efficient exploration of the conformational space.
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms over time, allowing the molecule to overcome energy barriers and explore different conformational states.
Once a diverse set of conformers is generated, energy minimization techniques are applied to refine these structures and find the nearest local energy minimum. These algorithms iteratively adjust the geometry of the molecule to lower its potential energy until a stationary point is reached. Widely used energy minimization algorithms include:
Steepest Descent: This method moves the atoms in the direction of the negative gradient of the potential energy. It is efficient for initial relaxation but can be slow to converge near a minimum.
Conjugate Gradient: This algorithm uses information from previous steps to determine the next direction of movement, leading to faster convergence than the steepest descent method.
Newton-Raphson: This is a second-derivative method that can converge very quickly near a minimum but is computationally more demanding.
Article on the Coordination Chemistry of this compound Not Possible at This Time
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound This compound to generate a detailed article on its coordination chemistry as requested.
The instructions provided were to create a thorough and scientifically accurate article focusing exclusively on this compound, structured around a detailed outline that included its ligand characteristics, coordination modes, and metal complexation strategies. However, the search for relevant research findings—a critical step in fulfilling this request—did not yield any papers or datasets pertaining specifically to this compound.
While information exists for related structures, such as other pyridine-carbothioamide derivatives or pyridine-carboxamides, the strict requirement to focus solely on this compound and not introduce information from other compounds prevents the creation of the requested content. Generating an article without specific research on this molecule would lead to speculation and inaccuracies, failing to meet the required standard of a professional and authoritative scientific piece.
Therefore, until research on the synthesis, characterization, and coordination chemistry of this compound is published and becomes accessible, it is not feasible to produce the specified article.
Coordination Chemistry of N Carbamoylpyridine 2 Carbothioamide and Its Derivatives
Metal Complexation Strategies
Anion and Co-ligand Effects on Complex Stability and Geometry
The choice of anion can directly impact the structure. For instance, in a series of tricarbonylrhenium(I) complexes with the related N-methylpyridine-2-carbothioamide ligand, the use of different halide anions (Cl⁻, Br⁻, I⁻) and the pseudohalide thiocyanate (B1210189) (NCS⁻) resulted in neutral complexes of the general formula [Re(CO)₃(Ligand)X]. researchgate.net In these cases, the anion directly coordinates to the metal center, satisfying its coordination number and influencing the electronic properties. The thiocyanate ligand, being ambidentate, can coordinate through either the nitrogen or sulfur atom, introducing the possibility of linkage isomerism which further affects the complex's geometry and stability. researchgate.netlibretexts.org
Co-ligands, particularly bulky or structurally rigid ones, also play a crucial role. The reaction of a cobalt(II) precursor with 3,5-bis(trifluoromethyl)benzoate (B8306798) and pyridine (B92270) initially forms a binuclear complex, [Co₂(H₂O)(TFMBz)₄(py)₄]. unifi.it When a bridging co-ligand like 4,4'-bipyridine (B149096) (bpy) is introduced, it links these binuclear units, leading to the formation of coordination polymers. unifi.it The solvent used during crystallization acts as a templating agent, leading to different packing arrangements of these polymer chains, a phenomenon known as supramolecular isomerism. unifi.it For example, using low-polarity solvents yields a microporous material, whereas synthesis in a highly polar solvent like water results in a dense, non-porous 2D network because the coordination mode of the benzoate (B1203000) ligand changes. unifi.it Similarly, in other cobalt(II) systems, the use of different pyridine derivative co-ligands has been shown to tune the structural dimensionality from 1D chains to 2D networks, which in turn modifies the magnetic properties of the material.
| Factor | Effect on Complex | Example System |
| Anion Type | Influences coordination geometry and electronic properties. Can lead to linkage isomerism. | [Re(CO)₃(N-methylpyridine-2-carbothioamide)X] (X = Cl, Br, I, NCS) researchgate.net |
| Co-ligand | Dictates dimensionality (e.g., mononuclear vs. polymer) and network topology. | Cobalt(II) polymers with 4,4'-bipyridine linkers. unifi.it |
| Solvent | Can template the solid-state structure, leading to supramolecular isomers with different packing and porosity. | [Co₂(TFMBz)₄(bpy)₂]n isomers synthesized in different solvents. unifi.it |
| Guest Anions | Stabilize structures through non-covalent interactions like hydrogen bonding. | [Ru(5,5'-dicarbamate-2,2'-bipyridine)₃]²⁺ binding SO₄²⁻. nih.gov |
Structural and Electronic Properties of Metal Complexes (Methodological Focus)
Coordination Geometries and Isomerism
Pyridine-carbothioamide ligands are versatile and can adopt various coordination modes, leading to a range of coordination geometries and isomeric forms in their metal complexes. The specific geometry is a function of the metal ion's preferred coordination number, the steric and electronic properties of the ligand itself, and the influence of co-ligands and anions.
Coordination Geometries: A common coordination geometry observed for these types of complexes is a distorted octahedron . For example, rhenium(I) complexes of the type [Re(CO)₃(N-methylpyridine-2-carbothioamide)X] adopt a facial (fac) arrangement of the three carbonyl ligands, with the bidentate pyridine-thioamide ligand and the anionic ligand X completing the octahedral sphere. researchgate.net Similarly, iron(II) complexes with thioamide-functionalized 2,6-bis(pyrazol-1-yl)pyridine ligands, [Fe(ligand)₂]X₂, feature a central iron atom coordinated by two tridentate ligands, resulting in an [FeN₆] octahedral core. nih.gov
However, other geometries are possible. A series of cobalt(II) complexes with a pyridine-based macrocyclic ligand exhibited geometries that were heavily distorted and best described as being intermediate between octahedral and trigonal prismatic . rsc.orgnih.gov In some copper(II) and cobalt(II) binuclear complexes, an octahedral geometry is also proposed. nih.gov The flexibility of the ligand backbone and the electronic demands of the d-metal center are key factors in these distortions.
Isomerism: The structural diversity of these complexes is enhanced by the possibility of isomerism.
Supramolecular Isomerism: As noted previously, identical chemical formulas can result in different crystal structures depending on the synthesis conditions, particularly the solvent. Cobalt(II) coordination polymers with the same [Co(TFMBz)₂(bpy)] stoichiometry can form as microporous ladder-chain structures or non-porous 2D networks. unifi.it These isomers have distinct physical properties despite their identical composition.
Linkage Isomerism: This occurs with ambidentate ligands, such as the thiocyanate (SCN⁻) anion, which can coordinate through the sulfur (thiocyanato) or nitrogen (isothiocyanato) atom. libretexts.org This type of isomerism is observed in complexes like [Re(CO)₃(N-methylpyridine-2-carbothioamide)NCS]. researchgate.net The different binding modes can be distinguished by spectroscopic techniques, particularly IR spectroscopy.
Geometric Isomerism: In octahedral complexes like [MA₂B₄], cis and trans isomers are possible. For complexes with bidentate ligands, such as the fac-[Re(CO)₃(Ligand)X] system, different arrangements of the monodentate ligands relative to each other could be envisaged, although often one isomer is electronically or sterically preferred. researchgate.net
| Isomerism Type | Description | Example |
| Supramolecular | Same stoichiometry but different crystal packing and network topology. unifi.it | Different polymeric forms of [Co(TFMBz)₂(bpy)] synthesized in various solvents. unifi.it |
| Linkage | Coordination of an ambidentate ligand through different donor atoms. libretexts.org | SCN⁻ ligand binding via S or N in [Re(CO)₃(Ligand)NCS]. researchgate.net |
| Geometric (cis/trans) | Different spatial arrangements of ligands around the central metal. careerendeavour.com | Possible in octahedral complexes with multiple ligand types. |
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic methods are indispensable for characterizing metal complexes of pyridine-carbothioamides and probing the nature of the metal-ligand bond. Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the ligand's donor atoms involved in coordination. Key vibrational bands of the ligand shift upon complexation.
Pyridine Ring Vibrations: The coordination of the pyridine nitrogen atom to a metal center typically causes a shift of the C=N and C=C ring stretching vibrations (often found around 1590-1610 cm⁻¹) to higher frequencies (wavenumbers). icm.edu.pl This is a reliable indicator of the pyridine moiety's involvement in bonding.
Thioamide Group Vibrations: The thioamide group (-CSNH-) has several characteristic bands. The C=S stretching vibration (ν(C=S)) is particularly sensitive to coordination. If the sulfur atom coordinates to the metal, the ν(C=S) band is expected to shift to a lower frequency due to the weakening of the C=S double bond character. In complexes of 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, the ligand exists in the thioketo form, but upon coordination, it chelates in its enol form, leading to significant changes in the IR spectrum. researchgate.net
Co-ligand Signatures: In carbonyl complexes, the ν(CO) stretching frequencies are very informative. In the [Re(CO)₃(Ligand)X] system, these bands appear in the 1900-2040 cm⁻¹ region. researchgate.net Their position reflects the net electron donation from the other ligands to the metal; stronger donor ligands lead to more back-bonding into the CO π* orbitals and a lower ν(CO) frequency. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are characterized by several types of transitions.
Intra-ligand (IL) Transitions: These transitions, typically occurring in the UV region, are associated with π → π* or n → π* transitions within the pyridine-carbothioamide ligand itself. They are often only slightly shifted upon complexation.
Metal-to-Ligand Charge Transfer (MLCT): These are common in complexes with π-accepting ligands like pyridine. An electron is excited from a metal-based d-orbital to a ligand-based π* orbital. For d⁶ metals like Re(I) and Ru(II), these are often the lowest energy absorptions, appearing in the visible region and giving the complexes their color. nih.gov
d-d Transitions: These involve the excitation of an electron between metal d-orbitals. They are typically weak (Laporte-forbidden) and are most often observed for first-row transition metals like Co(II) and Ni(II). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Re(I)), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. Protons on the pyridine ring, especially those alpha to the nitrogen, will show a downfield shift upon coordination. The NH proton of the carbamoyl (B1232498) group can also provide information about hydrogen bonding or deprotonation. researchgate.net
Redox Behavior and Electrochemistry of Complexes
The electrochemical properties of metal complexes with pyridine-carbothioamide ligands are of interest for understanding their electronic structure and potential applications in catalysis or materials science. Cyclic voltammetry (CV) is the primary technique used to study their redox behavior.
The redox events can be either metal-centered or ligand-centered.
Metal-Centered Redox: The most common process is the oxidation of the metal ion, for example, a Ru(II)/Ru(III) or Co(II)/Co(III) couple. The potential at which this occurs is a measure of how electron-rich the metal center is. In heterobimetallic Ir-M complexes (M = Fe, Co, Ni) with a bridging phosphino-pyridine ligand, the presence of the second metal atom was found to reduce the electron density on the iridium center, making its oxidation more difficult. nih.gov Similarly, in a series of ruthenium complexes, replacing bpy ligands with more strongly electron-donating pyridyl-mesoionic carbene ligands caused a cathodic shift (made it easier) in the Ru(II)/Ru(III) oxidation potential. nih.gov
Ligand-Centered Redox: The pyridine-carbothioamide ligand itself can be redox-active. The pyridine ring can undergo reduction at negative potentials. In ruthenium complexes with bipyridine-4,4'-dicarboxylic acid ligands, irreversible reductions were assigned to the deprotonation of the acid groups, followed by reversible reductions of the bipyridine rings at more negative potentials. rsc.org The thioamide group can also potentially be involved in redox processes.
Theoretical Frameworks in Coordination Chemistry
Theoretical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for complementing experimental data and providing deeper insight into the coordination chemistry of N-carbamoylpyridine-2-carbothioamide and its derivatives.
DFT is widely used to:
Optimize Geometries: Predict the ground-state molecular structure of complexes, including bond lengths and angles, which can be compared with X-ray diffraction data. researchgate.net
Analyze Electronic Structure: Calculate the distribution and energies of molecular orbitals (e.g., HOMO and LUMO). This helps to understand the nature of the metal-ligand bonding and rationalize observed redox potentials. For example, calculations on Ru(II) complexes showed that strong electron-donating ligands destabilize (raise the energy of) the metal-centered HOMO, making oxidation easier. nih.gov
Simulate Spectroscopic Data: DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental IR spectra. researchgate.net TD-DFT is used to predict electronic transition energies and intensities, helping to assign bands in UV-Vis spectra to specific excitations like MLCT or ILCT. nih.gov
Explain Magnetic Properties: For magnetic systems, broken-symmetry DFT calculations can be employed to estimate the magnetic exchange coupling constant (J) between metal centers in polynuclear complexes, predicting whether the interaction will be ferromagnetic or antiferromagnetic. semanticscholar.org For single-ion properties, more advanced methods like CASSCF (Complete Active Space Self-Consistent Field) are often required to accurately calculate the magnetic anisotropy parameter (D), as has been done for Co(II) complexes to support experimental magnetic data. rsc.orgnih.gov
These theoretical frameworks provide a molecular-level understanding of the structure-property relationships that govern the behavior of these versatile coordination compounds.
Crystal Field Theory and Ligand Field Theory Applications
Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT) provide foundational models for understanding the electronic structure and properties of metal complexes with ligands like this compound. These theories treat the interaction between the metal ion and the ligands as an electrostatic effect, leading to the splitting of the degenerate d-orbitals of the central metal ion. The magnitude of this splitting (Δ or 10Dq) and the resulting electronic configuration dictate the complex's color, magnetic properties, and stability.
This compound and its analogues typically act as bidentate N,S-donors, coordinating to metal centers through the pyridine nitrogen and the carbothioamide sulfur atoms, forming stable five-membered chelate rings. mdpi.com The coordination geometry is highly dependent on the metal ion, its oxidation state, and the other ligands present. For instance, half-sandwich complexes with Ru(II) and Os(II) adopt a characteristic "piano-stool" geometry. mdpi.com In other cases, such as with Co(II), Ni(II), or Cu(II), octahedral or distorted square planar geometries are common. nih.govnih.gov
The strength of the ligand field created by these thioamide ligands can be quantified by analyzing their electronic absorption spectra. The d-d transitions observed in the UV-Vis region correspond to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one. These transition energies are directly related to the ligand field splitting parameter, 10Dq, and the Racah inter-electronic repulsion parameters (B and C). nih.gov For example, in a study of related salicylal carbothioamide complexes, ligand-to-metal charge transfer (LMCT) bands were identified alongside the intra-ligand π→π* and n→π* transitions, with the positions of these bands shifting upon coordination to different metal ions. researchgate.net A study of Co(III) complexes with various polypyridyl ligands demonstrated a methodology where identifying three ligand-field transitions allows for the precise determination of 10Dq and the Racah parameters. nih.gov This approach is invaluable for building a spectrochemical series and understanding the electronic effects of specific ligands. nih.gov
Magnetic susceptibility measurements provide further insight into the electronic structure, confirming the spin state of the complex (high-spin vs. low-spin), which is a direct consequence of the balance between the ligand field splitting energy (10Dq) and the spin-pairing energy. For example, a Ni(II) (d⁸) complex with a thiosemicarbazone derivative was found to be diamagnetic, consistent with a square planar geometry and a low-spin configuration. nih.gov In contrast, magnetic studies on certain Co(II) complexes revealed significant magnetic anisotropy, quantified by the zero-field splitting parameter (D), which arises from spin-orbit coupling in a non-cubic ligand field. rsc.org
Table 1: Representative Electronic Spectral Data and Ligand Field Parameters for Thioamide/Thiosemicarbazone Metal Complexes
| Complex | Geometry | d-d Transitions (cm⁻¹) | Assignments | Calculated 10Dq (cm⁻¹) | Magnetic Moment (B.M.) | Reference |
|---|---|---|---|---|---|---|
| [Ni(L)₂] where L = 2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamide | Distorted Square Planar | ~22,222 | ¹A₁g → ¹A₂g | N/A | 0.0 | nih.gov |
| [Co(AK)₂] where AK = Salicylal carbothioamide derivative | Octahedral | 15,873; 18,018 | ⁴T₁g(F) → ⁴A₂g(F); ⁴T₁g(F) → ⁴T₁g(P) | ~8,900 | 4.98 | researchgate.net |
| [Ni(AK)₂] where AK = Salicylal carbothioamide derivative | Octahedral | 15,384; 26,315 | ³A₂g(F) → ³T₁g(F); ³A₂g(F) → ³T₁g(P) | ~9,150 | 3.15 | researchgate.net |
Molecular Orbital Theory for Bonding Analysis
While LFT provides a useful electrostatic model, Molecular Orbital (MO) theory offers a more complete picture of bonding by considering the covalent nature of metal-ligand interactions. nih.gov In this framework, atomic orbitals of the metal and the ligand combine to form bonding, anti-bonding, and non-bonding molecular orbitals that encompass the entire complex. mdpi.com
For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the reactivity and electronic properties of the complexes. Computational studies using Density Functional Theory (DFT) on related systems reveal that the HOMO and LUMO are often delocalized over the metal and the ligand framework. mdpi.com For instance, in some complexes, the HOMO may be primarily localized on the ligand, while the LUMO is centered on the metal, or vice versa, depending on the specific metal and ligand structure. mdpi.com
The bonding involves a σ-donation from the filled orbitals of the pyridine nitrogen and thioamide sulfur to the empty d-orbitals of the metal. nih.gov Additionally, π-backbonding can occur, where electrons from filled metal d-orbitals are donated into the empty π* anti-bonding orbitals of the pyridine ring and the C=S group. The extent of these interactions determines the strength and nature of the metal-ligand bond. NBO (Natural Bond Orbital) analysis, a computational tool, can quantify these donor-acceptor interactions and confirm the low-spin nature of many of these complexes. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Analysis of Representative Mixed-Ligand Pyridine Complexes
| Complex | HOMO Localization | LUMO Localization | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| [Cu(AMPY)(DAPY)Cl₂(H₂O)] | 2,3-diaminopyridine (L2) | 2-amino-4-methylpyrimidine (L1) | 2.25 | mdpi.com |
| [Zn(AMPY)(DAPY)Cl₂(H₂O)] | Chloride ligand | 2-amino-4-methylpyrimidine (L1) | 4.33 | mdpi.com |
| [Co(AMPY)(DAPY)Cl₂(H₂O)] | Cobalt and Chloride | 2-amino-4-methylpyrimidine (L1) | 2.13 | mdpi.com |
AMPY = 2-amino-4-methylpyrimidine, DAPY = 2,3-diaminopyridine
Computational Approaches to Ligand Field Splitting
Modern computational chemistry, particularly DFT, has become an indispensable tool for predicting and rationalizing the properties of transition metal complexes. nih.govdntb.gov.ua DFT calculations can accurately predict the ground-state geometry of complexes, providing bond lengths and angles that are often in excellent agreement with experimental data from single-crystal X-ray diffraction. nih.govresearchgate.net
These computational methods can also provide deep insights into the electronic structure, complementing the models of LFT and MO theory. Time-dependent DFT (TD-DFT) calculations can simulate electronic absorption spectra, helping to assign the observed d-d and charge-transfer transitions. nih.gov Furthermore, DFT can be used to calculate the energies of the d-orbitals directly, providing a theoretical value for the ligand field splitting parameter (10Dq). researchgate.net This allows for a systematic investigation of how modifications to the ligand structure—such as adding electron-donating or electron-withdrawing groups—would computationally affect the ligand field strength and, consequently, the properties of the complex. This predictive power is crucial for the rational design of new complexes with tailored spectroscopic or magnetic properties.
Table 3: Comparison of Experimental and DFT-Calculated Geometric Parameters for a Ni(II) Thiosemicarbazone Complex
| Parameter | Experimental (X-ray) (Å or °) | Calculated (DFT) (Å or °) | Reference |
|---|---|---|---|
| Ni-S Bond Length | 2.176 | 2.235 | nih.gov |
| Ni-N Bond Length | 1.921 | 1.942 | nih.gov |
| S-Ni-S Bond Angle | 180.0 | 180.0 | nih.gov |
| N-Ni-N Bond Angle | 180.0 | 180.0 | nih.gov |
| S-Ni-N Bond Angle | 83.43 | 84.05 | nih.gov |
Catalytic Principles and Mechanistic Pathways
The unique electronic and structural features of metal complexes incorporating this compound and related ligands make them promising candidates for catalysis. The following sections explore the principles behind their design as catalysts and their potential roles in catalytic cycles.
Design Principles for Metal-Carbothioamide Catalysts
The design of effective homogeneous catalysts hinges on the ability to control the steric and electronic environment of the metal center, and the ligand plays the primary role in achieving this control. For catalysts based on pyridine-carbothioamide ligands, several key design principles are evident:
Chelate Stability: The bidentate N,S coordination creates a stable five-membered ring, which reduces the likelihood of ligand dissociation—a common catalyst deactivation pathway.
Tunability: The ligand scaffold is highly modular. Introducing various substituents on the pyridine ring or the carbamoyl nitrogen allows for fine-tuning of the ligand's σ-donating and π-accepting properties. This electronic modulation directly influences the reactivity of the metal center. For example, studies on palladium complexes with functionalized pyridine ligands have shown that ligand basicity impacts catalytic efficiency in cross-coupling reactions. nih.gov
Stereocontrol: By incorporating chiral centers into the ligand backbone, it is possible to create an asymmetric coordination environment around the metal, which is a prerequisite for enantioselective catalysis.
Redox Potential Modulation: As discussed in section 5.5.3, the electronic nature of the ligand can tune the redox potentials of the metal center, which is critical for catalytic cycles that involve changes in the metal's oxidation state. researchgate.net
Mechanistic Studies of Catalytic Cycles (e.g., [2+2] cycloaddition)
Understanding the detailed step-by-step mechanism of a catalytic reaction is crucial for its optimization and further development. While specific mechanistic studies on this compound catalysts are not widely reported, plausible cycles can be proposed by analogy to related systems. For instance, many catalytic processes involve key steps such as oxidative addition, migratory insertion, and reductive elimination.
A relevant example is the iron-catalyzed [2π+2π] cycloaddition of dienes, which relies on a catalyst supported by a redox-active bis(imino)pyridine ligand—a scaffold with electronic similarities to pyridine-carbothioamides. A proposed mechanism for such a reaction involves:
Ligand Displacement: The starting diene substrate displaces a weakly bound ligand (e.g., dinitrogen) from the active Fe(0) precursor.
Oxidative Cyclization: The two alkene moieties of the diene coordinate to the iron center and undergo an oxidative cyclization, forming a ferracyclopentane intermediate. This step involves a formal oxidation of the iron from Fe(0) to Fe(II). The redox-active ligand helps to stabilize this change by accepting electron density.
Reductive Elimination: The final step is the reductive elimination of the cyclobutane (B1203170) product, which regenerates the active Fe(0) catalyst, allowing it to re-enter the catalytic cycle.
Throughout this process, the pyridine-containing ligand remains coordinated, providing stability and modulating the electronic properties of the iron center to facilitate the necessary oxidative and reductive steps.
Role of Ligand Rigidity and Redox Activity in Catalysis
The rigidity of a ligand framework can significantly impact catalytic performance by restricting the available coordination geometries and preventing undesirable side reactions. The pyridine-carbothioamide scaffold provides a relatively rigid bite angle, which helps to define a predictable and stable coordination sphere around the metal.
Perhaps more importantly, ligands derived from this family can be "redox-active" or "non-innocent," meaning the ligand itself can actively participate in the electron-transfer steps of a catalytic cycle. nih.gov Instead of the metal center undergoing the full formal change in oxidation state, the ligand can accept or donate electrons, storing redox equivalents. This can lower the activation barriers for key steps like oxidative addition and reductive elimination.
The redox properties of these complexes can be experimentally probed using techniques like cyclic voltammetry (CV). CV measurements reveal the potentials at which the complex can be oxidized or reduced. Studies on related manganese and cobalt complexes show distinct, often reversible, redox waves corresponding to metal-centered (e.g., Co(II)/Co(III)) or ligand-centered redox processes. researchgate.netmdpi.com The ability to tune these redox potentials by modifying the ligand structure is a powerful strategy in catalyst design. For example, in a series of cobalt complexes, combining different types of redox-active ligands led to complex electronic structures with multiple accessible redox states, highlighting the intricate interplay between the metal and its ligands. nih.gov
Table 4: Representative Redox Potentials for Complexes with Pyridine-Containing or Redox-Active Ligands
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Reference |
|---|---|---|---|---|
| [Mn₂(μ-F)(μ-OAc)₂(tphn)]²⁺ | Mn₂(II,II)/Mn₂(II,III) | +0.618 | CH₃CN | mdpi.com |
| [Mn₂(μ-F)(μ-OAc)₂(tphn)]²⁺ | Mn₂(II,III)/Mn₂(III,III) | +1.26 | CH₃CN | mdpi.com |
| [Co(L3)₂] where L3 = urea (B33335) azine ligand | Ligand-based | -0.61 | CH₂Cl₂ | nih.gov |
| [Co(L3)₂] where L3 = urea azine ligand | Ligand-based | -0.39 | CH₂Cl₂ | nih.gov |
| Cobalt complex with pyrazole-pyridine ligand | Co(III)/Co(II) | -0.432 | CH₂Cl₂ | researchgate.net |
Structure Activity Relationship Sar Methodologies and Principles
Theoretical Frameworks for SAR Analysis
The journey from a preliminary hit to a refined lead compound is guided by established theoretical frameworks. These principles form the conceptual basis for modifying the chemical structure of N-Carbamoylpyridine-2-carbothioamide to enhance its desired biological effects.
Rational ligand design is a cornerstone of modern drug discovery, aiming to develop molecules that can specifically interact with a biological target. nih.gov This process is not random but is guided by the structural and chemical properties of both the ligand and its target. In the context of this compound, rational design would involve modifications to its core structure to optimize interactions with its intended biological partner.
Key principles that would be applied to this compound include:
Scaffold Hopping: This strategy involves replacing the central pyridine-2-carbothioamide (B155194) core with a different chemical scaffold while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. biosolveit.de
Bioisosteric Replacement: This involves substituting specific functional groups within the this compound structure with other groups that have similar physical or chemical properties. For instance, the carbamoyl (B1232498) group (-C(=O)NH₂) or the carbothioamide group (-C(=S)NH₂) could be replaced with other hydrogen bond donors or acceptors to fine-tune binding affinity and selectivity.
Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.
A hypothetical application of these principles to this compound is illustrated in the table below.
| Design Principle | Original Moiety in this compound | Potential Modification | Rationale |
| Scaffold Hopping | Pyridine (B92270) ring | Thiophene (B33073) ring | To explore different heterocyclic systems that may offer improved metabolic stability or novel interactions with the target. |
| Bioisosteric Replacement | Carbothioamide (-C(=S)NH₂) | Carboxamide (-C(=O)NH₂) | To modulate hydrogen bonding capacity and electronic properties, which can influence target binding and cell permeability. |
| Conformational Restriction | Acyclic carbamoyl side chain | Incorporation into a lactam ring | To reduce the number of rotatable bonds and pre-organize the molecule for optimal target interaction. |
This table is illustrative and based on general principles of rational ligand design.
The biological activity of a compound is not solely dependent on its ability to bind to a target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The modulation of these properties is a critical aspect of SAR studies. For this compound, key physicochemical properties to consider for modulation include:
Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial for cell membrane permeability and solubility. Modifications to the this compound structure, such as the addition or removal of polar or nonpolar functional groups, can alter its LogP value.
Hydrogen Bonding Capacity: The number and strength of hydrogen bond donors and acceptors influence solubility and target binding. The carbamoyl and carbothioamide groups are significant contributors to the hydrogen bonding potential of this compound.
Molecular Weight (MW): Generally, lower molecular weight compounds are more likely to have favorable ADME properties. Synthetic modifications should aim to keep the molecular weight within an optimal range.
Polar Surface Area (PSA): This metric is related to a molecule's ability to permeate cell membranes. Adjusting the number of polar atoms can modulate the PSA.
The table below provides a hypothetical example of how specific structural modifications to this compound could influence its physicochemical properties.
| Structural Modification | Effect on Physicochemical Property | Potential Biological Consequence |
| Addition of a hydroxyl group to the pyridine ring | Increases polarity, decreases LogP | Improved aqueous solubility, potentially altered membrane permeability. |
| Replacement of the pyridine nitrogen with a carbon | Decreases polarity, increases LogP | Enhanced membrane permeability, but may lose key hydrogen bonding interactions. |
| Alkylation of the carbamoyl nitrogen | Increases lipophilicity, may reduce hydrogen bonding capacity | Improved cell penetration, but could decrease target affinity if the NH is a critical H-bond donor. |
This table is illustrative and based on general principles of physicochemical property modulation.
Computational Approaches to SAR
Computational methods have become indispensable in drug discovery, allowing for the rapid assessment of large numbers of compounds and providing insights into the molecular basis of their activity. nih.govnih.gov These approaches are broadly categorized into ligand-based and structure-based methods.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov LBDD methods rely on the information derived from a set of known active and inactive molecules to build a model that predicts the activity of new compounds. nih.gov
For a series of this compound analogs, LBDD techniques would include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. nih.gov A pharmacophore model for this compound derivatives would highlight the key interaction points required for binding to their target.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. mdpi.com For instance, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a set of this compound analogs to understand how steric and electrostatic fields contribute to their activity. mdpi.com
The following table outlines hypothetical QSAR descriptors that could be relevant for this compound derivatives.
| QSAR Descriptor | Description | Potential Influence on Activity |
| cLogP | Calculated octanol-water partition coefficient | A measure of lipophilicity, which can affect cell permeability and target binding. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Influences membrane transport and solubility. |
| Molecular Weight (MW) | The mass of the molecule | Can impact diffusion and overall ADME properties. |
| Number of Hydrogen Bond Donors/Acceptors | Count of functional groups capable of hydrogen bonding | Critical for specific interactions with the biological target. |
This table is illustrative and based on common QSAR descriptors.
When the 3D structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool. nih.govnih.gov SBDD utilizes the structural information of the target's binding site to design ligands with high affinity and selectivity. nih.govarxiv.org
Key SBDD methods applicable to this compound would be:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking studies of this compound into its target's active site would reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, and help to rationalize its activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding mode and the role of conformational changes. rsc.org
With the increasing volume of chemical and biological data, data mining and statistical methods are crucial for extracting meaningful SAR information. These methods can identify complex patterns and relationships that may not be apparent from smaller datasets.
Regression analysis can be used to develop QSAR models that predict the continuous biological activity (e.g., IC₅₀ values) of this compound derivatives based on their structural descriptors.
Classification methods , such as support vector machines (SVM) or recursive partitioning, can be used to classify compounds as active or inactive, which is particularly useful in the early stages of drug discovery for virtual screening campaigns.
These statistical approaches are essential for building robust and predictive SAR models that can guide the synthesis and testing of new this compound analogs.
The exploration of a molecule's SAR is foundational to drug discovery, providing a framework for optimizing lead compounds. For this compound, computational SAR methodologies are essential for elucidating the chemical features that govern its biological activity.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would distill its structure into a set of electronic and steric features crucial for molecular recognition.
The essential structural features of this compound include:
A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.
Hydrogen Bond Donors: The N-H groups of the carbamoyl and carbothioamide moieties.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and thione sulfur (C=S) atoms.
An Aromatic Ring: The pyridine ring, which can participate in π-π stacking interactions.
These features are hypothesized to be critical for binding to target proteins. The carbothioamide group, in particular, is a versatile functional group found in various biologically active compounds, and knowledge of its preferred tautomeric form is vital for correctly interpreting SAR. researchgate.net The development of a pharmacophore model is a key step before its application in virtual screening to ensure its predictive ability, sensitivity, and specificity.
Conformational Requirements for Molecular Recognition
The three-dimensional shape (conformation) of a ligand is critical for its ability to bind to a protein. Molecular recognition depends on the ligand adopting a specific, low-energy conformation that is complementary to the topography of the protein's binding site. For this compound, flexibility arises from rotation around the single bonds connecting the pyridine ring, the thioamide group, and the carbamoyl group.
Analysis of closely related structures, such as N-(4-Benzoylphenyl)pyridine-2-carbothioamide, provides insight into likely conformational preferences. In crystallographic studies of this related molecule, two distinct conformations were observed in the asymmetric unit, highlighting the molecule's flexibility. researchgate.net The dihedral angles—the angles between planes through sets of atoms—define the spatial relationship between the different parts of the molecule. For instance, the relative orientation of the pyridine ring and the thioamide group is a key conformational parameter. In one observed conformation of the related molecule, the pyridine and central benzene (B151609) rings were nearly coplanar, while in the other, they were more twisted. researchgate.net This indicates that multiple low-energy conformations may exist, which can be crucial for binding to different biological targets.
Illustrative Conformational Data from a Related Pyridine-2-Carbothioamide Derivative
The following table presents dihedral angles from the crystal structure of N-(4-Benzoylphenyl)pyridine-2-carbothioamide, demonstrating the conformational variability in this class of compounds. researchgate.net This illustrates the type of data essential for understanding the conformational requirements of this compound for molecular recognition.
| Parameter | Molecule A (°) | Molecule B (°) |
|---|---|---|
| Dihedral Angle (Central Benzene Ring and Pyridine Group) | 8.3 (2) | 16.7 (2) |
| Dihedral Angle (Central Benzene Ring and Pendant Phenyl Group) | 56.79 (14) | 54.08 (12) |
Hydrogen Bond Donor/Acceptor Mapping
Hydrogen bonds are among the most important interactions for determining the specificity of ligand binding. Mapping the hydrogen bond donors and acceptors on this compound is a critical step in predicting its binding modes. The molecule possesses multiple sites capable of forming these crucial interactions.
The amide and thioamide groups are particularly significant. Studies on related pyridine-2-carboxamides show that amide N-H···O hydrogen bonds can control the entire extended structure in the solid state, forming one-dimensional chains. nih.gov In the case of this compound, both the carbamoyl and carbothioamide groups offer N-H donors, while the carbonyl oxygen and thione sulfur act as acceptors. The pyridine nitrogen is an additional key acceptor site. An intramolecular N—H···N hydrogen bond is also possible between the thioamide N-H and the pyridine nitrogen, which would create a stable five-membered ring structure and significantly constrain the molecule's conformation. researchgate.net
Potential Hydrogen Bonding Sites in this compound
This table outlines the functional groups within the molecule that can act as hydrogen bond donors or acceptors, which is fundamental information for pharmacophore and docking studies.
| Functional Group | Potential Role | Atoms Involved |
|---|---|---|
| Pyridine Ring | H-Bond Acceptor | Ring Nitrogen |
| Carbamoyl Moiety | H-Bond Donor | Amide N-H |
| Carbamoyl Moiety | H-Bond Acceptor | Carbonyl Oxygen (C=O) |
| Carbothioamide Moiety | H-Bond Donor | Thioamide N-H |
| Carbothioamide Moiety | H-Bond Acceptor | Thione Sulfur (C=S) |
Molecular Docking and Interaction Analysis (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in structure-based drug design for predicting binding modes and affinities.
Methodologies for Protein-Ligand Interaction Prediction
Predicting how a ligand like this compound interacts with a protein target is a central goal of computational chemistry. Various computational approaches exist, broadly categorized as ligand-based, structure-based, and network-based methods. nih.gov Molecular docking is a primary structure-based method that simulates the interaction between a ligand and a protein whose three-dimensional structure is known. nih.gov
The process involves two main steps:
Sampling: Generating a variety of possible orientations and conformations of the ligand within the protein's binding site.
Scoring: Evaluating these poses using a scoring function that estimates the binding affinity or goodness of fit.
Docking methodologies can vary in how they handle molecular flexibility. In rigid docking, both the ligand and receptor are treated as fixed, which is computationally fast but less accurate. More commonly, semi-flexible docking is used, where the ligand is treated as flexible while the protein is held rigid. Advanced methods allow for flexibility in both the ligand and key amino acid side chains in the protein's active site. The choice of method depends on the specific biological question and available computational resources. nih.govresearchgate.net
Common Approaches in Protein-Ligand Docking
A summary of different docking methodologies used to predict ligand binding.
| Docking Type | Description | Typical Use Case |
|---|---|---|
| Rigid Docking | Both ligand and receptor conformations are held constant. Only position and orientation are sampled. | Very large-scale screening where speed is critical; protein-protein docking. |
| Semi-Flexible Docking | The ligand is treated as flexible, but the receptor is rigid. | Most common method for virtual screening of small molecules. |
| Flexible Docking | Both the ligand and specific residues of the receptor's binding site are allowed to be flexible. | Lead optimization studies requiring high accuracy to predict induced-fit effects. |
Binding Site Characterization and Interaction Hotspots
Not all residues in a protein's binding site contribute equally to the binding energy. A small subset of residues, known as "hotspots," often accounts for the majority of the binding affinity. oup.complos.org These hotspots are critical for molecular recognition and are prime targets for drug design. Experimentally, they are identified by mutating a residue to alanine (B10760859) and measuring the change in binding free energy; a significant change (e.g., >2 kcal/mol) indicates a hotspot. plos.orgcore.ac.uk
Computationally, binding sites and their associated hotspots can be characterized by analyzing their physicochemical properties, such as hydrophobicity, polarity, and solvent accessibility. oup.comnih.gov Interaction hotspots are often found in clefts on the protein surface and tend to be more conserved than other surface residues. oup.com Druggable binding sites are frequently hydrophobic pockets that also contain a few key polar groups capable of forming specific hydrogen bonds. nih.gov For a ligand like this compound, molecular docking simulations would aim to place its key features—the aromatic pyridine ring and the hydrogen-bonding carbamoyl and carbothioamide groups—in positions where they can form favorable interactions with the identified hotspots of a target protein.
Analysis of Specific Non-Covalent Interactions (e.g., H-bonding, π-stacking)
The biological activity of a compound like this compound is intrinsically linked to its ability to form non-covalent interactions with its biological target. rsc.org These interactions, while individually weak, collectively determine the binding affinity and specificity of the molecule. nih.gov The key functional groups within this compound—the pyridine ring, the amide, and the thioamide moieties—are all capable of engaging in a variety of such interactions.
Hydrogen Bonding: Hydrogen bonds are among the most critical interactions in drug-receptor binding. nih.gov In this compound, the amide and thioamide groups (–CONH– and –CSNH–) provide hydrogen bond donors (N–H) and acceptors (C=O and C=S). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The molecular conformation can be stabilized by intramolecular hydrogen bonds, such as an N–H···O interaction, which often results in the formation of a stable six-membered ring structure. nih.gov Intermolecularly, these groups can form hydrogen bonds with amino acid residues in a protein's active site, such as with the backbone C=O or N-H groups or with polar side chains. rsc.orgnih.gov
π-Stacking Interactions: The pyridine ring of this compound is an aromatic system, making it capable of participating in π-π stacking interactions. nih.gov These interactions occur when the pyridine ring aligns with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan, within the binding pocket of a target protein. nih.gov The geometry of this interaction can be face-to-face or edge-to-face (T-shaped). nih.gov Studies on related pyridine carboxamide derivatives have shown that π-stacking can lead to the formation of well-defined, layered structures in the solid state, with interplanar separations typically in the range of 3.4 to 3.5 Å. nih.govresearchgate.net These interactions are crucial for stabilizing the ligand within the binding site and can significantly contribute to binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is a cornerstone of modern medicinal chemistry, allowing for the prediction of activity for novel compounds and guiding the synthesis of more potent analogues.
Descriptor Generation and Selection for Predictive Models
The foundation of any QSAR model is the numerical representation of molecular structures through "descriptors." researchgate.net These descriptors are calculated parameters that encode physicochemical, electronic, or structural features of a molecule. For a compound like this compound and its analogues, thousands of descriptors can be generated using specialized software. nih.gov These are broadly categorized as follows:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural fragments. researchgate.net
3D Descriptors: Calculated from the 3D conformation of the molecule, such as solvent-accessible surface area, molecular volume, and shape indices. nih.gov
Quantum-Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. nih.gov
Given the vast number of potential descriptors, a critical step is feature selection to identify the most relevant variables and prevent model overfitting. nih.govnih.gov This process involves removing constant or highly correlated descriptors and then employing statistical algorithms to choose a small, informative subset. nih.gov Common techniques for descriptor selection include Genetic Algorithms (GA), which mimic natural evolution to find optimal descriptor combinations, and the Least Absolute Shrinkage and Selection Operator (Lasso), which penalizes the inclusion of redundant variables. nih.govnih.gov The goal is to build a simple, robust, and interpretable model with the highest predictive power. nih.gov
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional (1D/2D) | Describes the basic composition and connectivity of a molecule without regard to its 3D shape. | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds. |
| Topological (2D) | Numerical indices derived from the graph representation of a molecule, encoding size, shape, and branching. researchgate.net | Randić connectivity index, Balaban J index, Wiener index. |
| Geometrical (3D) | Descriptors based on the 3D coordinates of the atoms, requiring a defined conformation. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |
| Quantum-Chemical (3D) | Electronic properties calculated using quantum mechanics, providing insight into reactivity and interactions. nih.gov | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges, Heat of Formation. nih.gov |
| Physicochemical (1D/3D) | Properties related to a molecule's behavior in different phases. | LogP (octanol-water partition coefficient), Molar Refractivity. nih.gov |
Statistical Modeling Techniques (e.g., PLS, PCA)
Once a relevant set of descriptors is selected, statistical methods are used to build the mathematical model that links them to biological activity. Two powerful techniques commonly employed are Principal Component Analysis (PCA) and Partial Least Squares (PLS).
Principal Component Analysis (PCA): PCA is a dimensionality-reduction technique used to transform a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs). nih.gov Each PC is a linear combination of the original descriptors and is ordered such that the first PC accounts for the largest possible variance in the data, the second PC for the second largest, and so on. PCA is valuable for visualizing the structure of the data, identifying patterns or groupings of compounds, and detecting outliers. nih.gov In QSAR, it helps in understanding the main factors that contribute to the variance within a dataset of compounds. nih.gov
Partial Least Squares (PLS) Regression: PLS is a regression method that is particularly effective when the number of predictor variables (descriptors) is large and the variables are highly correlated, a common scenario in QSAR. researchgate.net Like PCA, PLS reduces the descriptors to a smaller set of orthogonal factors, but it does so while also considering the correlation with the biological activity (the dependent variable). This ensures that the latent variables generated are not only describing the variation in the descriptors but are also relevant for predicting the activity. The result is a linear regression model that is more robust and less prone to overfitting than standard multiple linear regression when dealing with complex datasets. researchgate.net
Validation and Applicability Domain of QSAR Models
A QSAR model is only useful if it is robust and has strong predictive power for new, untested compounds. Therefore, rigorous validation is essential. According to the Organisation for Economic Co-operation and Development (OECD) principles, a QSAR model must have a defined endpoint, an unambiguous algorithm, and appropriate measures of goodness-of-fit, robustness, and predictivity. mdpi.comnih.gov
Validation is typically performed through:
Internal Validation: Often using cross-validation (e.g., leave-one-out or k-fold), where the model is repeatedly built on a subset of the data and tested on the remaining part. The cross-validated correlation coefficient (Q²) is a key metric here.
External Validation: The model's predictive power is assessed using an external test set of compounds that were not used during model development. The predictive correlation coefficient (R²_pred) is calculated for this set.
Applicability Domain (AD): Crucially, every QSAR model has an Applicability Domain (AD), which defines the chemical space in which the model can make reliable predictions. mdpi.comresearchgate.net Predictions for compounds that fall outside this domain are considered extrapolations and are unreliable. researchgate.net The AD is defined based on the range of descriptors and the structural similarity of the training set compounds. mdpi.comvariational.ai A common method to visualize the AD is a Williams plot, which graphs the standardized residuals versus the leverage (a measure of a compound's influence) of each compound. researchgate.net Compounds with high leverage may be outside the AD, and the model's predictions for them should be treated with caution.
| Metric | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. A value closer to 1 indicates a better fit. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Measures the average magnitude of the errors in prediction for the training or test set. Lower is better. | As low as possible |
Derivatization Strategies Guided by SAR
Structure-Activity Relationship (SAR) and QSAR studies are not merely academic exercises; their primary purpose is to guide the rational design and synthesis of new molecules with improved properties. nih.gov By identifying which structural features and physicochemical properties are positively or negatively correlated with biological activity, chemists can strategically modify a lead compound like this compound to create more potent derivatives.
Derivatization strategies based on SAR/QSAR findings can include:
Substituent Modification: If a QSAR model indicates that electron-withdrawing groups at a specific position on the pyridine ring enhance activity, chemists can synthesize analogues bearing nitro, cyano, or halogen substituents at that position. Conversely, if steric bulk is found to be detrimental in a certain region, smaller substituents will be explored. Studies on related heterocyclic systems have shown that evaluating substituent effects at various positions on the core ring is a key strategy for optimizing activity. nih.govnih.gov
Scaffold Hopping or Bioisosteric Replacement: SAR may reveal that the thioamide group (C=S) is crucial for a specific hydrogen bond but also confers poor metabolic stability. A derivatization strategy could involve its replacement with a bioisostere, such as an amide (C=O) or a triazole ring, to maintain the key interaction while improving pharmacokinetic properties. pensoft.net
Conformational Restriction: If SAR suggests a specific "active" conformation for the molecule, derivatization can be used to lock the molecule into this shape. This can be achieved by introducing cyclic structures or bulky groups that restrict the rotation of single bonds, thereby reducing the entropic penalty upon binding.
The synthesis of novel carbothioamide or carbamoyl derivatives is often guided by these principles. nih.govpensoft.netnih.gov For example, a library of compounds might be created by reacting a core structure with various isothiocyanates or isocyanates to explore the impact of different substituents on the terminal phenyl ring, guided by insights from docking studies and previous SAR data. nih.govpensoft.net This iterative cycle of design, synthesis, and testing is the engine of lead optimization in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
